![molecular formula C6H2Cl2F2N2O B15213429 4-[Chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride CAS No. 185393-14-0](/img/structure/B15213429.png)
4-[Chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBONYL CHLORIDE is a chemical compound with the molecular formula C6H2Cl2F2N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBONYL CHLORIDE typically involves the chlorination of 4-(chlorodifluoromethyl)pyrimidine-5-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonyl chloride group. Common reagents used in this process include thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), which facilitate the conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of 4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBONYL CHLORIDE may involve large-scale chlorination processes using automated reactors. These reactors maintain precise temperature and pressure conditions to optimize yield and purity. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBONYL CHLORIDE undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(chlorodifluoromethyl)pyrimidine-5-carboxylic acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Oxalyl Chloride ((COCl)2): Another reagent for chlorination.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
Amides, Esters, Thioesters: Formed through nucleophilic substitution.
4-(Chlorodifluoromethyl)pyrimidine-5-carboxylic Acid: Formed through hydrolysis.
Scientific Research Applications
4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBONYL CHLORIDE has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science: Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBONYL CHLORIDE involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, which can interact with biological targets or serve as intermediates in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylmercaptopyrimidine-5-carboxylic acid chloride: Similar structure but with a methylmercapto group instead of chlorodifluoromethyl.
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride: Contains a trifluoromethyl group instead of chlorodifluoromethyl.
Uniqueness
4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBONYL CHLORIDE is unique due to the presence of the chlorodifluoromethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and potential pharmaceutical developments .
Properties
CAS No. |
185393-14-0 |
|---|---|
Molecular Formula |
C6H2Cl2F2N2O |
Molecular Weight |
226.99 g/mol |
IUPAC Name |
4-[chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride |
InChI |
InChI=1S/C6H2Cl2F2N2O/c7-5(13)3-1-11-2-12-4(3)6(8,9)10/h1-2H |
InChI Key |
HGCIQMHFDRFNKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)(F)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester](/img/structure/B15213351.png)
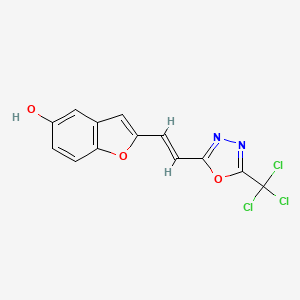
![4-(3-Hydroxynon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B15213361.png)
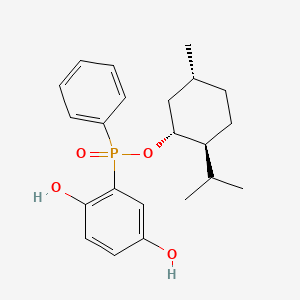
![Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]-](/img/structure/B15213386.png)
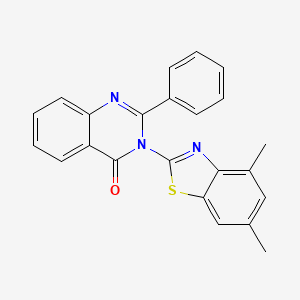
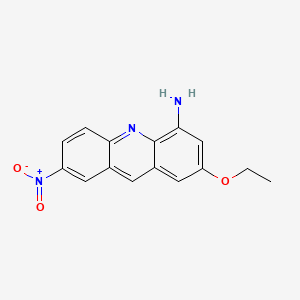
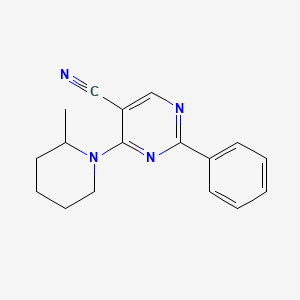
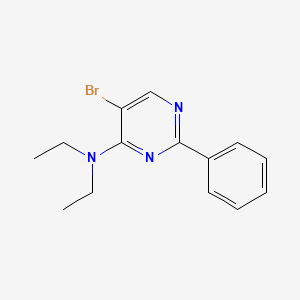
![4-Bromo-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B15213416.png)
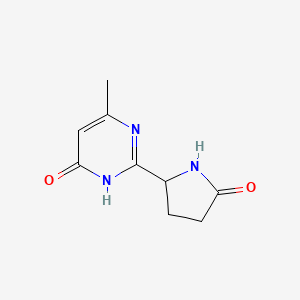
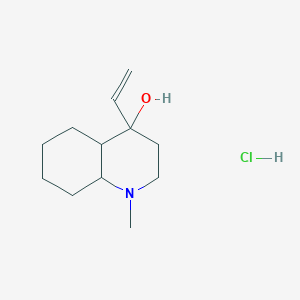
![Furo[3,4-d]isoxazole](/img/structure/B15213435.png)
![1-(2-{[(3H-Indol-3-ylidene)methyl]amino}phenyl)ethan-1-one](/img/structure/B15213443.png)
